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Compound of Interest

Compound Name: SEA0400

Cat. No.: B1680941 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SEA0400, a potent and selective inhibitor of

the Na+/Ca2+ exchanger (NCX), with other known NCX inhibitors. The information presented is

supported by experimental data from cellular assays, with detailed methodologies for key

experiments to facilitate reproducibility and further investigation.

Introduction to SEA0400 and its Target
SEA0400 is a small molecule inhibitor that demonstrates high potency and selectivity for the

Na+/Ca2+ exchanger, particularly the NCX1 isoform, which is crucial for maintaining calcium

homeostasis in various cell types, including cardiomyocytes and neurons.[1][2] The Na+/Ca2+

exchanger is a transmembrane protein that facilitates the electrogenic exchange of sodium

(Na+) and calcium (Ca2+) ions. Under normal physiological conditions, it primarily operates in

the "forward mode," extruding Ca2+ from the cell to maintain low intracellular calcium

concentrations. However, under pathological conditions such as ischemia-reperfusion injury, it

can operate in the "reverse mode," leading to a detrimental influx of Ca2+.

The mechanism of action of SEA0400 involves the stabilization of the exchanger in an inward-

facing, inactivated state, thereby inhibiting ion transport.[3] This targeted engagement makes

SEA0400 a valuable tool for studying the physiological and pathological roles of NCX and a

potential therapeutic agent for conditions associated with calcium dysregulation.
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Comparative Performance of NCX Inhibitors
The following table summarizes the inhibitory potency of SEA0400 in comparison to another

widely studied NCX inhibitor, KB-R7943, in various cellular assays.

Inhibitor Assay Type Cell Type
Measureme
nt

IC50 / EC50 Reference

SEA0400

Na+-

dependent

Ca2+ uptake

Cultured

neurons,

astrocytes,

microglia

45Ca2+ influx 5-33 nM [2]

KB-R7943

Na+-

dependent

Ca2+ uptake

Cultured

neurons,

astrocytes,

microglia

45Ca2+ influx 2-4 µM [2]

SEA0400
Whole-cell

patch clamp

Guinea-pig

ventricular

myocytes

Inward NCX

current
40 nM [4]

SEA0400
Whole-cell

patch clamp

Guinea-pig

ventricular

myocytes

Outward NCX

current
32 nM [4]

KB-R7943
Whole-cell

patch clamp

Guinea-pig

ventricular

myocytes

Inward NCX

current
263 nM [4]

KB-R7943
Whole-cell

patch clamp

Guinea-pig

ventricular

myocytes

Outward NCX

current
457 nM [4]

SEA0400
Fura-2 Ca2+

imaging

Mouse

ventricular

myocytes

Inhibition of

I/R-induced

Ca2+

overload

31 nM

(inward), 28

nM (outward)

[5][6]
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As the data indicates, SEA0400 is significantly more potent than KB-R7943 in inhibiting NCX

activity across different experimental platforms.[2][4] Furthermore, studies have shown that

SEA0400 exhibits greater selectivity for NCX over other ion channels, such as L-type Ca2+

channels and various K+ channels, a limitation often associated with KB-R7943.[4][7]

Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of the Na+/Ca2+ exchanger in cellular calcium

homeostasis and the inhibitory action of SEA0400.
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Caption: Role of NCX in Ca2+ homeostasis and SEA0400 inhibition.

Experimental Protocols
Detailed methodologies for key cellular assays used to confirm SEA0400 target engagement

are provided below.

Whole-Cell Patch Clamp for NCX Current Measurement
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This electrophysiological technique allows for the direct measurement of the current generated

by the Na+/Ca2+ exchanger (I_NCX).

Methodology:

Cell Preparation: Isolate ventricular myocytes or other target cells expressing NCX and plate

them on coverslips suitable for microscopy.

Solutions:

External Solution (Tyrode's): Contains (in mM): 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10

HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To isolate I_NCX, other ionic

currents are blocked using specific inhibitors (e.g., nifedipine for L-type Ca2+ channels,

ouabain for Na+/K+ pump, and Cs+ to block K+ channels).

Internal (Pipette) Solution: Contains (in mM): 120 CsCl, 20 NaCl, 10 HEPES, 5 MgATP, 10

EGTA, and a defined free Ca2+ concentration (e.g., buffered with CaCl2 to achieve a

specific pCa) (pH adjusted to 7.2 with CsOH).

Recording:

Establish a whole-cell patch-clamp configuration using a glass micropipette with a

resistance of 2-5 MΩ.

Hold the cell at a holding potential of -40 mV.

Apply a voltage ramp protocol (e.g., from +80 mV to -120 mV over 200 ms) to elicit both

inward and outward I_NCX.

Record baseline currents and then perfuse the cells with varying concentrations of

SEA0400 or other inhibitors.

At the end of each experiment, apply a saturating concentration of a non-specific NCX

blocker (e.g., 5 mM NiCl2) to determine the Ni2+-sensitive current, which represents

I_NCX.
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Data Analysis: Subtract the current recorded in the presence of NiCl2 from the total current

to isolate I_NCX. Plot the concentration-response curve for the inhibitor to determine the

IC50 value.[8][9][10][11][12]
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Caption: Workflow for whole-cell patch clamp experiments.
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Fura-2 Calcium Imaging for Intracellular Calcium
Measurement
This fluorescence microscopy-based assay allows for the ratiometric measurement of

intracellular calcium concentration ([Ca2+]i) and the assessment of an inhibitor's ability to

prevent calcium overload.

Methodology:

Cell Preparation and Dye Loading:

Plate cells on glass-bottom dishes or coverslips.

Load the cells with the ratiometric calcium indicator Fura-2 AM (typically 2-5 µM) in a

physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at

37°C. Pluronic F-127 is often included to aid in dye solubilization.

Wash the cells to remove extracellular dye and allow for de-esterification of the AM ester

within the cells.[13][14][15][16]

Imaging Setup:

Mount the coverslip on a perfusion chamber on an inverted fluorescence microscope

equipped with a light source capable of alternating excitation wavelengths (340 nm and

380 nm) and a detector to capture emission at ~510 nm.

Experimental Procedure:

Establish a baseline [Ca2+]i by recording the ratio of Fura-2 fluorescence at 340 nm and

380 nm excitation.

Induce a rise in intracellular calcium. For NCX studies, this can be achieved by simulating

ischemia-reperfusion conditions or by manipulating ion gradients to favor reverse mode

NCX activity.

Treat the cells with SEA0400 or other inhibitors before or during the calcium challenge.
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Data Analysis: The ratio of the fluorescence intensities (F340/F380) is proportional to the

intracellular calcium concentration. This ratiometric measurement minimizes artifacts from

variations in dye concentration and cell thickness. The effect of the inhibitor is quantified by

comparing the change in the F340/F380 ratio in treated versus untreated cells.[6][13][17]
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Caption: Workflow for Fura-2 calcium imaging experiments.

Conclusion
The data and methodologies presented in this guide demonstrate that SEA0400 is a highly

potent and selective inhibitor of the Na+/Ca2+ exchanger. Cellular assays, such as whole-cell

patch clamp and Fura-2 calcium imaging, are robust methods for confirming the target

engagement of SEA0400 and for comparing its efficacy against other compounds. The superior

potency and selectivity of SEA0400 make it an invaluable pharmacological tool for elucidating

the complex roles of NCX in health and disease.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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